1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H3BrF4O It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a difluoroethanone group
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluorobenzene as the primary starting material.
Reaction with Difluoroacetic Acid: The 4-bromo-2,6-difluorobenzene is reacted with difluoroacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
4-Bromo-2,6-difluoroaniline: This compound has a similar structure but with an amine group instead of a carbonyl group.
4-Bromo-2,6-difluorophenyl isocyanate: This compound contains an isocyanate group, making it reactive towards nucleophiles.
4-Bromo-2,6-difluorobenzyl alcohol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H3BrF4O |
---|---|
Molecular Weight |
271.01 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrF4O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H |
InChI Key |
HACRFALFCZETQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)F)F)Br |
Origin of Product |
United States |
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